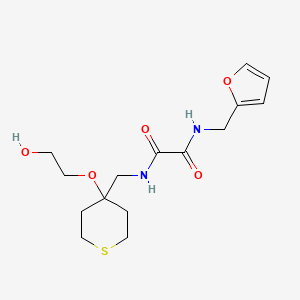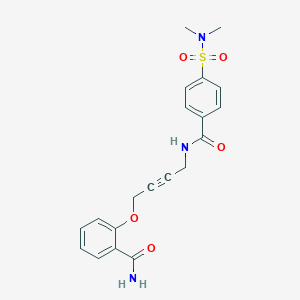
N1-(furan-2-ylmethyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(furan-2-ylmethyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H22N2O5S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), an inexpensive and readily available ligand, significantly enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows for the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at relatively low temperatures and catalyst loadings. For coupling with more sterically hindered acyclic secondary amines, N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) as a ligand yields better results, showing high selectivity in CuI/BFMO-catalyzed direct monoarylation of piperazine with (hetero)aryl bromides to afford important pharmaceutical building blocks (Bhunia, Kumar, & Ma, 2017).
Vasodilator Action of Furoxans
Furoxans, including compounds related to the structure of interest, have been studied for their vasodilator action. They concentration-dependently increase coronary flow in isolated rat heart preparations. This effect is mediated by the generation of nitric oxide (NO) following the chemical reaction of furoxans with sulfhydryl groups of low molecular weight thiols and proteins, classifying furoxans as nitrovasodilators. This suggests potential applications of these compounds in therapies requiring vasodilation (Feelisch, Schönafinger, & Noack, 1992).
High-Performance Energetic Materials
Research into the assembly of diverse N-O building blocks, including derivatives of furoxans, has led to the development of high-performance energetic materials. These materials exhibit high density, moderate to good thermal stability, acceptable impact and friction sensitivities, and excellent detonation properties. Specifically, 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives show potential applications as energetic materials due to their superior detonation performance and stability (Zhang & Shreeve, 2014).
Analgesic and Antibacterial Activity
Compounds derived from furoxans, particularly those involving furan amidines, have shown notable analgesic and antibacterial activities. These findings indicate the potential of these compounds in developing new therapeutic agents for pain management and bacterial infections (Oleshchuk et al., 2019).
Inhibition of NQO2 for Chemotherapy and Malaria
Non-symmetrical furan amidines, including those structurally related to the compound of interest, have been evaluated as potent inhibitors of NQO2 (NRH: quinone oxidoreductase 2), offering potential use in cancer chemotherapy and malaria treatment. This suggests a promising avenue for the development of new therapeutic strategies targeting these diseases (Alnabulsi et al., 2018).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c18-5-7-22-15(3-8-23-9-4-15)11-17-14(20)13(19)16-10-12-2-1-6-21-12/h1-2,6,18H,3-5,7-11H2,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDRPSOFVGXDAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NCC2=CC=CO2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2407864.png)

![2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2407867.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2407871.png)
![N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2407873.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2407874.png)


![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)

benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)

